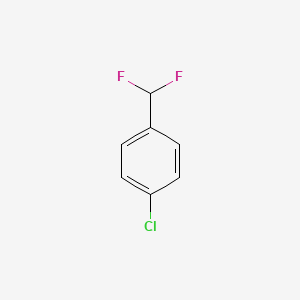

1-Chloro-4-(difluoromethyl)benzene

Overview

Description

1-Chloro-4-(difluoromethyl)benzene is a chemical compound with the molecular formula C7H5ClF2 . It has a molecular weight of 162.56 g/mol . The compound is also known by other names such as benzene, 1-chloro-4-(difluoromethyl)-, and has the CAS number 43141-66-8 .

Molecular Structure Analysis

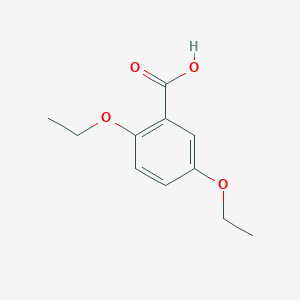

The molecular structure of 1-Chloro-4-(difluoromethyl)benzene consists of a benzene ring with a chloro group at the 1-position and a difluoromethyl group at the 4-position . The InChI code for the compound is 1S/C7H5ClF2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,7H .Physical And Chemical Properties Analysis

1-Chloro-4-(difluoromethyl)benzene is a colorless to light-yellow liquid . It has a molecular weight of 162.56 g/mol and a computed XLogP3 value of 3.6 . The compound has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond . Its exact mass and monoisotopic mass are both 162.0047842 g/mol . The topological polar surface area of the compound is 0 Ų .Scientific Research Applications

Microwave-Assisted Synthesis

A study by Pan, Wang, and Xiao (2017) developed a microwave-assisted protocol for the synthesis of 1,4-bis(difluoromethyl)benzene. This method improved yield and reduced reaction time compared to conventional heating, demonstrating the compound's utility in efficient chemical synthesis processes (Pan, Wang, & Xiao, 2017).

Chemical Interaction Studies

Research by Dittmer, Pask, and Nuyken (1992) explored the interactions of related compounds with BCl3 in CH2Cl2, highlighting the complex formation between ether and BCl3. This research provides insights into the behavior of compounds like 1-Chloro-4-(difluoromethyl)benzene in chemical reactions (Dittmer, Pask, & Nuyken, 1992).

Stereochemistry in Friedel-Crafts Reaction

Segi et al. (1982) investigated the stereochemistry of the Friedel-Crafts alkylation involving similar compounds, revealing the formation of optically active by-products and the impact of various catalysts on the reaction's stereochemical course. This study provides insights into how the stereochemistry of reactions involving 1-Chloro-4-(difluoromethyl)benzene might be influenced (Segi et al., 1982).

Catalysis and Reagent Selectivity

A study by Mongin, Desponds, and Schlosser (1996) on halobenzotrifluorides, closely related to 1-Chloro-4-(difluoromethyl)benzene, explored the reagent-modulated optional site selectivities in chemical reactions. This research could inform strategies for manipulating the reactivity of 1-Chloro-4-(difluoromethyl)benzene in synthetic applications (Mongin, Desponds, & Schlosser, 1996).

Synthesis of Novel Polyetherimide

Yu Xin-hai (2010) synthesized and characterized a novel fluorine-containing polyetherimide, starting from a compound structurally similar to 1-Chloro-4-(difluoromethyl)benzene. This highlights its potential application in the development of new materials (Yu Xin-hai, 2010).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ . The compound has a GHS07 pictogram and the signal word “Warning” is associated with it . The hazard statements include H227, H315, H319, H335 .

Mechanism of Action

Pharmacokinetics

It is a small, lipophilic molecule, which suggests it could be well-absorbed and distributed throughout the body. Its metabolism and excretion would likely involve the liver and kidneys, respectively .

Action Environment

The action, efficacy, and stability of 1-Chloro-4-(difluoromethyl)benzene can be influenced by various environmental factors. These may include temperature, pH, presence of other chemicals, and specific conditions within the body . More research is needed to understand how these factors might affect the action of this compound.

properties

IUPAC Name |

1-chloro-4-(difluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNSMMYPOWHMIRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348734 | |

| Record name | 1-chloro-4-(difluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

43141-66-8 | |

| Record name | 1-chloro-4-(difluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Acetylamino)phenyl]quinoline-4-carboxylic acid](/img/structure/B1596469.png)

![2-(4'-Methyl-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1596477.png)